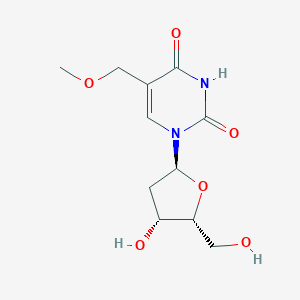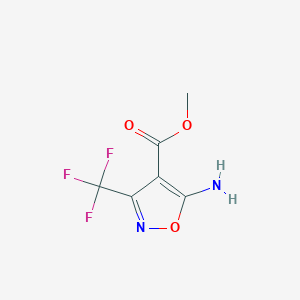
4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI), also known as TFMIA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties. In
Mecanismo De Acción
The mechanism of action of 4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI) is thought to involve the inhibition of the NF-kappaB signaling pathway, which plays a key role in the regulation of inflammation and immune responses. 4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI) has been found to inhibit the activation of NF-kappaB by preventing the phosphorylation and degradation of its inhibitor, IkappaB-alpha. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, as well as a decrease in the expression of adhesion molecules that promote leukocyte recruitment to sites of inflammation.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-inflammatory and analgesic properties, 4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI) has been found to possess a range of other biological activities. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the activity of certain chemotherapeutic agents. 4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI) has also been found to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI) is its broad range of biological activities, which make it a useful tool for studying a variety of disease processes. However, its relatively low yield and high cost may limit its use in large-scale experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Direcciones Futuras
There are several potential future directions for research on 4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI). One area of interest is the development of more efficient synthesis methods that can improve the yield and reduce the cost of producing this compound. Another area of focus is the elucidation of its mechanism of action, which could lead to the development of more targeted therapies for inflammatory and immune-mediated diseases. Additionally, further studies are needed to explore the potential of 4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI) as a neuroprotective agent and to investigate its effects on other disease processes, such as cardiovascular disease and metabolic disorders.
Métodos De Síntesis
The synthesis of 4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI) involves the reaction of 4-methyl-5-nitroisoxazole with trifluoroacetic anhydride and triethylamine, followed by reduction with hydrogen gas and palladium on carbon catalyst. The yield of this reaction is typically around 50%, and the resulting product is a white crystalline solid.
Aplicaciones Científicas De Investigación
4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI) has been extensively studied in the field of medicinal chemistry, with a particular focus on its anti-inflammatory and analgesic properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and to reduce the expression of COX-2, a key enzyme involved in the production of prostaglandins that contribute to inflammation and pain.
Propiedades
Número CAS |
108655-61-4 |
|---|---|
Nombre del producto |
4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI) |
Fórmula molecular |
C6H5F3N2O3 |
Peso molecular |
210.11 g/mol |
Nombre IUPAC |
methyl 5-amino-3-(trifluoromethyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C6H5F3N2O3/c1-13-5(12)2-3(6(7,8)9)11-14-4(2)10/h10H2,1H3 |
Clave InChI |
JTLMTRFNPHRSRB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(ON=C1C(F)(F)F)N |
SMILES canónico |
COC(=O)C1=C(ON=C1C(F)(F)F)N |
Sinónimos |
4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B9904.png)
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B9909.png)
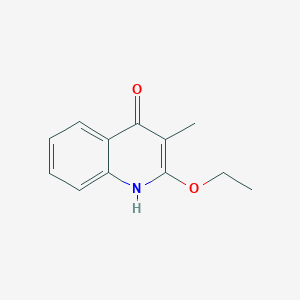
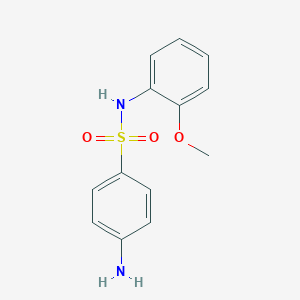
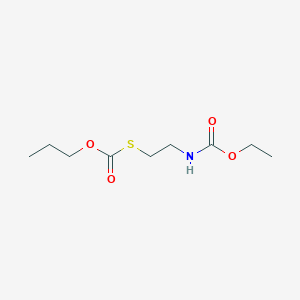
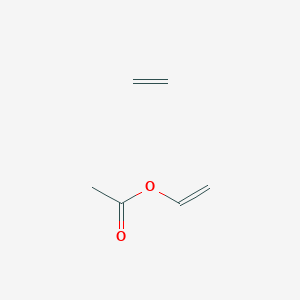
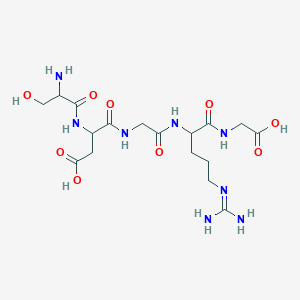
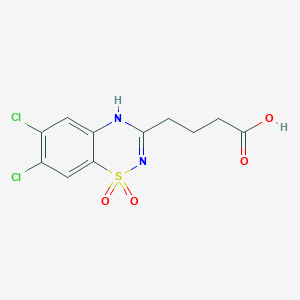
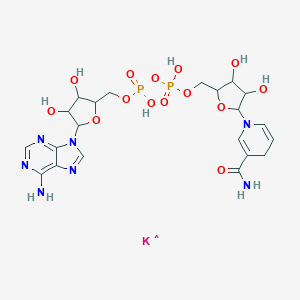

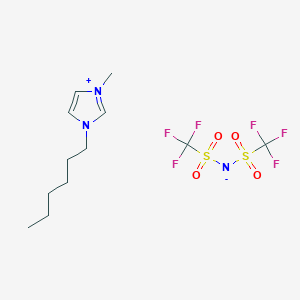
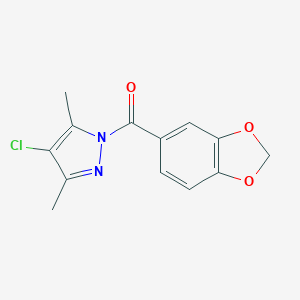
![2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone](/img/structure/B9934.png)
